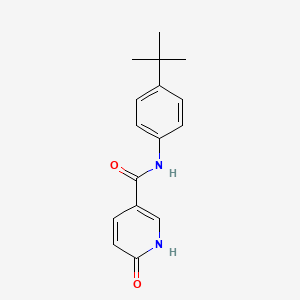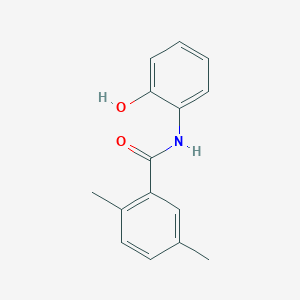![molecular formula C22H17BrO4 B7467522 [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate, also known as BPEPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. BPEPA is a member of the class of aryl ketones and is structurally similar to other compounds that have been investigated for their biological activity.
Wirkmechanismus
The mechanism of action of [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate is not well understood, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition may lead to changes in the way that these compounds are processed by the body, potentially leading to altered physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to alter the expression of certain genes in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate in laboratory experiments is that it is relatively easy to synthesize and purify, making it readily available for use in a variety of research settings. However, one limitation of this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate. One area of focus could be on further elucidating its mechanism of action, which could help to better understand its potential uses in scientific research. Another potential direction could be on exploring the use of this compound in combination with other compounds, in order to determine whether it has synergistic effects that could be useful in certain applications. Additionally, further research could be done to explore the potential therapeutic uses of this compound, particularly in the treatment of certain diseases or conditions.
Synthesemethoden
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate can be synthesized using a variety of methods, including the reaction of 2-bromoacetophenone with phenylphenoxyacetic acid in the presence of a base. The resulting product can be purified using standard techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate has been studied for its potential use in a variety of scientific research applications, including as a tool for understanding the mechanisms of certain biological processes. For example, this compound has been used to study the role of certain enzymes in the metabolism of drugs and other compounds.
Eigenschaften
IUPAC Name |
[2-(2-bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO4/c23-19-12-6-4-11-18(19)20(24)14-27-22(25)15-26-21-13-7-5-10-17(21)16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKONDCIEUVBDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)OCC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)

![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)


![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)

![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)
